2-Isothiocyanato-1-methyl-4-nitrobenzene
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Overview
Description
2-Isothiocyanato-1-methyl-4-nitrobenzene is an organic compound with the molecular formula C8H6N2O2S It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a benzene ring substituted with a methyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isothiocyanato-1-methyl-4-nitrobenzene typically involves the reaction of 2-amino-1-methyl-4-nitrobenzene with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to avoid decomposition of the product. The general reaction scheme is as follows:
2-Amino-1-methyl-4-nitrobenzene+Thiophosgene→this compound+Hydrogen chloride
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of automated systems can also help in scaling up the production while maintaining product purity and yield.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles such as amines or alcohols.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines or alcohols in the presence of a base like triethylamine.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Major Products:
Substitution: Formation of thiourea derivatives when reacted with amines.
Reduction: Formation of 2-isothiocyanato-1-methyl-4-aminobenzene.
Scientific Research Applications
2-Isothiocyanato-1-methyl-4-nitrobenzene is utilized in various fields of scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and pharmaceutical intermediates.
Biology: The compound is used in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Industry: Used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Isothiocyanato-1-methyl-4-nitrobenzene involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to enzyme inhibition or modification of protein function. The nitro group can also participate in redox reactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
4-Nitrophenyl isothiocyanate: Similar structure but lacks the methyl group.
Phenyl isothiocyanate: Lacks both the nitro and methyl groups.
Sulforaphane: An isothiocyanate derived from cruciferous vegetables, known for its anticancer properties.
Uniqueness: 2-Isothiocyanato-1-methyl-4-nitrobenzene is unique due to the presence of both the nitro and methyl groups, which can influence its reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
2-isothiocyanato-1-methyl-4-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c1-6-2-3-7(10(11)12)4-8(6)9-5-13/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQINAWYOKXCYQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=C=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374971 |
Source
|
Record name | 2-isothiocyanato-1-methyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86317-36-4 |
Source
|
Record name | 2-isothiocyanato-1-methyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 86317-36-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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